Coenzyme Q11

Vue d'ensemble

Description

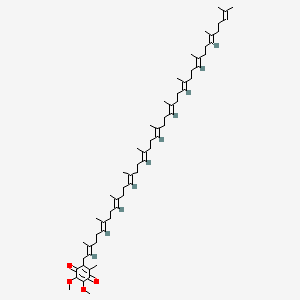

Coenzyme Q11, also known as ubiquinone, is a lipid-soluble benzoquinone that plays an essential role in the respiratory chain of eukaryotes and many prokaryotes. It is composed of a benzoquinone head group conjugated to a polyprenyl chain. This compound is a powerful antioxidant, protecting the brain, heart, and muscles. It is involved in energy production and powers biochemical reactions.

Mécanisme D'action

Target of Action

Coenzyme Q11, also known as Ubiquinone 11, is a key component of the mitochondrial electron transport chain . It primarily targets the mitochondria, where it plays a crucial role in energy production . It is recognized as an essential cofactor for the function of uncoupling proteins and a modulator of the transition pore .

Biochemical Pathways

this compound is involved in the process of oxidative phosphorylation, a biochemical pathway that produces ATP . It serves as an electron carrier in this pathway, facilitating the transfer of electrons within the mitochondrial respiratory chain . This action affects the downstream production of ATP, which is essential for various cellular processes .

Pharmacokinetics

It is known that this compound is lipid-soluble and synthesized endogenously Its lipid solubility suggests that it may distribute widely in the body, particularly in lipid-rich environments

Result of Action

The action of this compound results in several molecular and cellular effects. It is a powerful antioxidant, inhibiting protein and DNA oxidation . Its most deeply studied effect is on lipid peroxidation, where it inhibits the peroxidation of cell membrane lipids and lipoprotein lipids present in the circulation . Additionally, recent data suggest that this compound could have a direct effect on endothelial function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, changes in temperature and pH can affect the structure and function of enzymes, potentially impacting the efficacy of this compound . Furthermore, the presence of other molecules, such as competitive or noncompetitive inhibitors, can also influence the action of this compound . Understanding these environmental influences is crucial for optimizing the use of this compound in various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Coenzyme Q11 involves three major steps:

Synthesis of the benzoquinone structure: from 4-hydroxybenzoate.

Synthesis of the polyisoprenoid side chain: from acetyl-coenzyme A via the mevalonate pathway.

Condensation of these two structures: to form this compound.

The benzoquinone ring structure is then subject to further modification via hydroxylation, methylation, and decarboxylation to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Potent strains of microorganisms are developed and metabolically engineered to enhance the yield of this compound. This method is significant for large-scale production due to its efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

Coenzyme Q11 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form its quinone form.

Reduction: It can be reduced to its hydroquinone form.

Substitution: Various substitution reactions can occur on the benzoquinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include the oxidized quinone form, the reduced hydroquinone form, and various substituted derivatives of this compound .

Applications De Recherche Scientifique

Coenzyme Q11 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying redox reactions and electron transport mechanisms.

Biology: this compound is crucial for mitochondrial function and energy production in cells.

Medicine: It is investigated for its potential therapeutic effects in treating mitochondrial diseases, cardiovascular diseases, and neurodegenerative disorders.

Industry: this compound is used in the production of dietary supplements and cosmetics due to its antioxidant properties

Comparaison Avec Des Composés Similaires

Similar Compounds

Coenzyme Q10: Another member of the ubiquinone family, Coenzyme Q10 has a similar structure but with a different number of isoprenoid units in its side chain.

Plastoquinone: Found in plant chloroplasts, plastoquinone plays a similar role in the electron transport chain during photosynthesis.

Uniqueness of Coenzyme Q11

This compound is unique due to its specific isoprenoid chain length, which affects its solubility and localization within cellular membranes. This unique structure allows this compound to efficiently participate in electron transport and antioxidant activities, making it a valuable compound for various biological and industrial applications .

Propriétés

IUPAC Name |

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H98O4/c1-48(2)26-16-27-49(3)28-17-29-50(4)30-18-31-51(5)32-19-33-52(6)34-20-35-53(7)36-21-37-54(8)38-22-39-55(9)40-23-41-56(10)42-24-43-57(11)44-25-45-58(12)46-47-60-59(13)61(65)63(67-14)64(68-15)62(60)66/h26,28,30,32,34,36,38,40,42,44,46H,16-25,27,29,31,33,35,37,39,41,43,45,47H2,1-15H3/b49-28+,50-30+,51-32+,52-34+,53-36+,54-38+,55-40+,56-42+,57-44+,58-46+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJONNIQJBMOKV-BFWKMVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H98O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24663-35-2 | |

| Record name | Coenzyme Q11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024663352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COENZYME Q11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I921T8Y1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ubiquinone 11 (Coenzyme Q11) and where is it found?

A: Ubiquinone 11 (CoQ11) is a naturally occurring coenzyme belonging to the ubiquinone family. It plays a crucial role in electron transport chains, specifically in the process of aerobic respiration. While CoQ10 is the most prevalent form in humans, CoQ11 has been identified in specific microorganisms. For instance, it is the major respiratory quinone found in Parvibaculum lavamentivorans DS-1, a bacterium known for its ability to degrade linear alkylbenzenesulfonate (LAS) surfactants. [] Additionally, a mutant strain of Pseudomonas bacteria, designated as M16, has demonstrated the ability to produce significant quantities of CoQ11. []

Q2: What is the structure of Ubiquinone 11 and how does it differ from other ubiquinones?

A2: Ubiquinone 11 (CoQ11) shares a core structure with other ubiquinones, consisting of a redox-active quinone head group attached to a polyisoprenoid side chain. The key difference lies in the length of this side chain. As its name suggests, CoQ11 possesses a chain of 11 isoprenoid units.

Q3: What are the potential applications of this compound?

A3: Due to its role in electron transport and energy production, CoQ11 holds potential research interest. Further investigation is needed to fully understand its specific functions and potential applications.

Q4: Are there any known analytical methods to detect and quantify Ubiquinone 11?

A: Ubiquinone 11 can be extracted and purified using techniques like chromatography. Its chemical structure can be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.